2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Overview
Description
The compound “2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves intramolecular cyclization to form the pyrroloimidazole core . The reaction includes the cleavage of the N and CH2-Ts bond, accompanied by simultaneous C1-N and C2-CH2 Ts bonding .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the functionalization of C (sp3)–H bonds and the construction of C–C and C–N bonds via an electrochemical redox reaction .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, due to its complex structure, finds application in the synthesis of various derivatives with potential biological activities. For instance, the work by Verardo et al. (2004) demonstrates the synthesis of 3‐Substituted Dihydro‐1‐phenylamino‐1H‐pyrrolo[1,2‐a]imidazole‐2,5(3H,6H)‐diones from α‐Amino Acid Phenylhydrazides and Levulinic Acid, highlighting the influence of solvent polarity on the reaction rate and elucidating the mechanism of formation for these compounds, which could have implications for designing novel pharmaceuticals Verardo, Geatti, Merli, & Castellarin, 2004.
Biological Activity
The compound's derivatives show varied biological activities, including hepatoprotective effects as described by Ram et al. (2002), who explored the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their hepatoprotective activity. This research indicates the potential of these compounds in treating liver-related ailments Ram, Goel, Sarkhel, & Maulik, 2002.
Enhancements in Drug Delivery
Modifications to enhance cellular uptake and biological activity have been explored, with significant findings by Meier, Montgomery, and Dervan (2012) in enhancing the cellular uptake of Py–Im polyamides through aryl turns. This suggests a route to improve the efficacy of drugs targeting specific DNA sequences by altering their uptake properties Meier, Montgomery, & Dervan, 2012.
Chemical Synthesis Advances
The development of novel synthesis methods for related compounds is highlighted in the work by Choi et al. (2003), which discusses the utilization of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl group in synthesizing DNA-binding polyamides. Such advancements in synthesis techniques could be critical for creating more efficient therapeutic agents Choi, Lee, Kim, Jeong, Yu, & Han, 2003.
Anticancer Therapeutic Potential
Research into pyrrole derivatives as potential anti-cancer therapeutics by Kuznietsova et al. (2019) sheds light on the mechanisms of action and safety of these compounds. Such studies are crucial for understanding how modifications to the basic structure of compounds like this compound can lead to effective cancer treatments Kuznietsova, Dziubenko, Byelinska, Hurmach, Bychko, Lynchak, Milokhov, Khilya, & Rybalchenko, 2019.
Mechanism of Action
Target of Action
It is known that the pyrrolo[1,2-a]indole unit, a structural component of this compound, is found in numerous natural products and exhibits diverse pharmacological properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Compounds with similar structures have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .
Biochemical Analysis
Biochemical Properties
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism . Additionally, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biological activity .
properties
IUPAC Name |
2-(4-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXOWKQYPDWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.